2-(4-azidopiperidin-1-yl)-2-oxoacetic acid
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Overview
Description
2-(4-azidopiperidin-1-yl)-2-oxoacetic acid is a synthetic organic compound that features a piperidine ring substituted with an azido group and an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-azidopiperidin-1-yl)-2-oxoacetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution, where a suitable leaving group on the piperidine ring is replaced by an azide ion.
Attachment of the Oxoacetic Acid Moiety: The oxoacetic acid moiety is attached through a condensation reaction, often involving an ester or acid chloride derivative of oxoacetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-azidopiperidin-1-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used but can include a wide range of functionalized piperidine derivatives.
Scientific Research Applications
2-(4-azidopiperidin-1-yl)-2-oxoacetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers with enhanced stability or reactivity.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-azidopiperidin-1-yl)-2-oxoacetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules, which is useful in bioconjugation and drug development.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and piperidine-based pharmaceuticals share the piperidine ring structure but differ in their functional groups and overall structure.
Azido Compounds: Other azido-containing compounds, such as azidomethylpyridine, share the azido functional group but have different core structures.
Oxoacetic Acid Derivatives: Compounds like oxaloacetic acid and its derivatives share the oxoacetic acid moiety but differ in their additional functional groups.
Uniqueness
2-(4-azidopiperidin-1-yl)-2-oxoacetic acid is unique due to the combination of the piperidine ring, azido group, and oxoacetic acid moiety. This unique structure allows for diverse reactivity and applications, making it a valuable compound in various fields of research.
Properties
CAS No. |
2171966-44-0 |
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Molecular Formula |
C7H10N4O3 |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
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